Euphorbiasteroid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

P-glycoprotein Inhibition

One promising avenue of research focuses on Euphorbiasteroid's ability to inhibit P-glycoprotein (P-gp). P-gp is a protein found in the membranes of some cancer cells that acts as a pump, actively removing chemotherapeutic drugs from the cells and reducing their effectiveness. Studies have shown that Euphorbiasteroid can reverse P-gp-mediated multidrug resistance in cancer cells, potentially allowing chemotherapeutic drugs to function more effectively [1].

Source

[1] Nanoparticles in Cancer Therapy: Novel Concepts, Mechanisms and Applications (Qingxin Mu, Bing Yan) ()

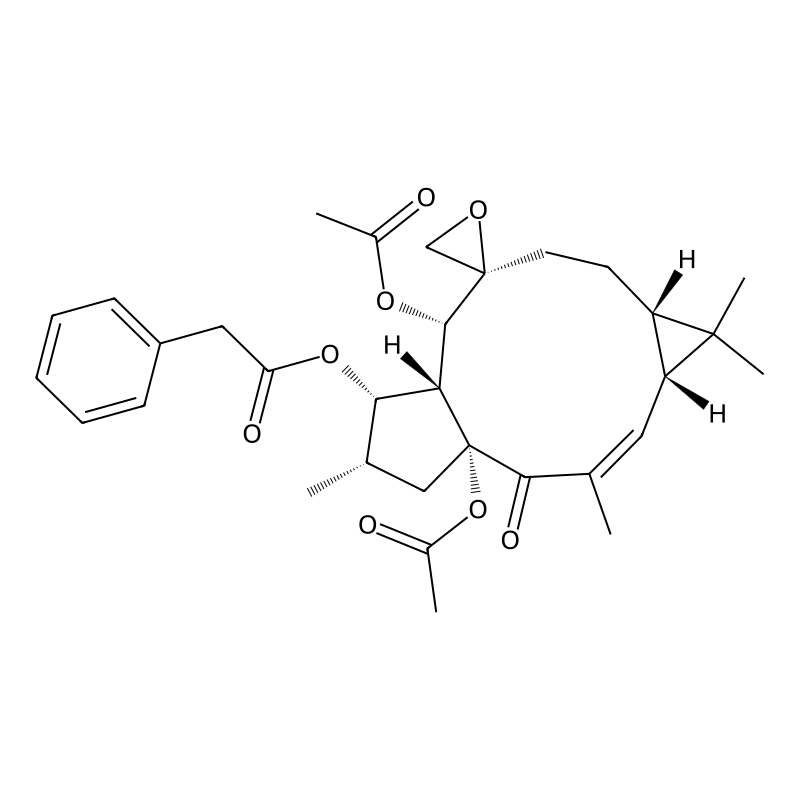

Euphorbiasteroid, also known as EPBS, is a lathyrane-type diterpene phytochemical derived from the seeds of Euphorbia lathyris L.. Unlike traditional steroids, it possesses a unique chemical structure that contributes to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders.

Euphorbiasteroid exhibits significant anti-cancer properties. Research indicates that it can induce apoptosis and autophagy in various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer . It also demonstrates anti-adipogenic effects by inhibiting the differentiation of pre-adipocytes into mature adipocytes, which may have implications for obesity management . Furthermore, EPBS has been shown to modulate key signaling pathways such as epidermal growth factor receptor (EGFR) and Wnt/β-catenin, further underscoring its potential as a therapeutic agent .

The synthesis of euphorbiasteroid typically involves extraction from Euphorbia lathyris L. seeds using organic solvents followed by purification techniques such as high-performance liquid chromatography (HPLC). Recent studies have also explored enzymatic synthesis methods that leverage microbial systems to produce EPBS more efficiently . These methods not only enhance yield but also improve the purity of the final product.

Euphorbiasteroid has several promising applications:

- Oncology: As an anti-cancer agent targeting various signaling pathways.

- Metabolic Disorders: Its role in inhibiting adipogenesis makes it a candidate for obesity treatment.

- Phytotherapy: Utilized in traditional medicine for its anti-inflammatory properties.

Studies have examined the interactions of euphorbiasteroid with various cellular pathways. It has been shown to enhance the expression of SHP-1 protein, which negatively regulates STAT3 activation. The knockdown of SHP-1 has been found to reverse the effects of EPBS, indicating a critical role for this protein in mediating its biological effects . Additionally, research suggests that euphorbiasteroid can influence the activity of P-glycoprotein, potentially affecting drug resistance in cancer therapy .

Euphorbiasteroid shares structural and functional similarities with several other diterpenes and phytochemicals. Below is a comparison highlighting its uniqueness:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Euphorbiasteroid | Euphorbia lathyris L. | Anti-cancer, anti-adipogenic | Modulates SHP-1/STAT3 pathway |

| Lathyrane | Various Euphorbia species | Similar anti-cancer properties | Less specific modulation of STAT3 |

| Taxol (Paclitaxel) | Taxus brevifolia | Anti-cancer | Primarily targets microtubules |

| Forskolin | Coleus forskohlii | Activates adenylate cyclase | Unique mechanism involving cAMP elevation |

Euphorbiasteroid's distinct ability to modulate specific signaling pathways like SHP-1/STAT3 sets it apart from other compounds within its class, making it a subject of interest for further research in therapeutic applications.

The biosynthesis of Euphorbiasteroid begins with the formation of fundamental terpenoid precursors through two spatially separated but interconnected pathways: the mevalonate pathway and the methylerythritol phosphate pathway [4] [5]. These pathways generate the essential five-carbon building blocks isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which serve as the foundation for all terpenoid biosynthesis [4] [6].

The mevalonate pathway, localized in the cytoplasm, initiates with acetyl-Coenzyme A as the primary substrate and proceeds through a series of six enzymatic reactions [4]. Key enzymes in this pathway include acetyl-Coenzyme A C-acetyltransferase, hydroxymethylglutaryl-Coenzyme A synthase, and hydroxymethylglutaryl-Coenzyme A reductase, which catalyze the formation of mevalonate [7]. This pathway primarily provides precursors for sesquiterpenes, triterpenes, and sterols synthesized in the cytoplasm and mitochondria [4].

In contrast, the methylerythritol phosphate pathway operates within plastids and involves seven enzymatic steps, beginning with pyruvate and glyceraldehyde 3-phosphate [4] [5]. This pathway serves as the primary source of precursors for monoterpenes, diterpenes, carotenoids, and other plastid-localized terpenoids [4]. The plastidial location of this pathway is particularly significant for diterpenoid biosynthesis, as the majority of diterpene synthases are localized within plastids [6].

The convergence of these pathways leads to the formation of geranylgeranyl pyrophosphate, the direct twenty-carbon precursor for all diterpenoids [4] [8]. Geranylgeranyl pyrophosphate synthase catalyzes the condensation of three isopentenyl pyrophosphate molecules with one dimethylallyl pyrophosphate molecule to generate this essential intermediate [4]. This enzyme exists in multiple forms within plant cells and plays a crucial role in determining the flux toward diterpenoid biosynthesis [6].

The initial committed step in Euphorbiasteroid biosynthesis involves the cyclization of geranylgeranyl pyrophosphate to casbene, catalyzed by casbene synthase [9] [2] [10]. This bicyclic diterpene serves as the fundamental scaffold for the majority of complex multicyclic diterpenoids found in Euphorbiaceae species [2] [11]. Casbene synthase belongs to the class II diterpene synthase family and has been identified in numerous Euphorbiaceae species, including Ricinus communis, Jatropha curcas, and Euphorbia lathyris [9] [12] [10].

Recent genomic analyses have revealed that casbene synthase genes are often organized in physical clusters along with other diterpenoid biosynthetic genes [9] [8]. In Ricinus communis, a notable gene cluster on chromosome 4 encompasses thirteen genes, including two casbene synthases and multiple cytochrome P450 enzymes involved in subsequent modification steps [8] [13]. This clustering arrangement facilitates coordinated expression and regulation of the entire biosynthetic pathway [9] [8].

Post-Modification Enzymology of Lathyrane Derivatives

Following the formation of casbene, extensive post-modification reactions transform this relatively simple bicyclic structure into the complex polycyclic framework characteristic of Euphorbiasteroid and related lathyrane diterpenoids [2] [14]. These modifications involve a sophisticated network of enzymes, primarily cytochrome P450 monooxygenases and various dehydrogenases [2] [15] [16].

The cytochrome P450 enzyme family represents the largest gene family involved in plant secondary metabolism, with approximately one percent of plant protein-coding genes dedicated to these oxidative transformations [17]. In the context of lathyrane diterpenoid biosynthesis, several specific cytochrome P450 subfamilies play critical roles, particularly the CYP726A and CYP71D subfamilies [8] [2] [15].

The CYP726A subfamily enzymes catalyze the initial and most crucial oxidation reactions of casbene [8] [2]. CYP726A14, CYP726A17, and CYP726A18 from Ricinus communis all demonstrate the ability to catalyze 5-oxidation of casbene, converting it to 5-keto-casbene and 5α-hydroxy-casbene [9] [8]. This oxidation at position 5 represents a highly conserved and critical step in the biosynthesis of bioactive diterpenes within the Euphorbiaceae family [8]. The modification of position five appears to be universally conserved and crucial for the chemical diversity and biological activities of these compounds [8].

CYP726A16 exhibits distinct substrate specificity, catalyzing the 7,8-epoxidation of 5-keto-casbene rather than direct casbene oxidation [9] [8]. This enzyme demonstrates the sequential nature of the modification process, where initial oxidation products serve as substrates for subsequent enzymatic transformations. CYP726A19 from Euphorbia peplus functions as another casbene 5-oxidase, yielding similar products to CYP726A14 but with different proportions of hydroxy- and keto-products [8].

The CYP71D subfamily contributes additional oxidative modifications essential for lathyrane formation. CYP71D445 from Euphorbia lathyris catalyzes regio-specific 9-oxidation of casbene, introducing hydroxyl groups at this position [2]. This enzyme, along with CYP726A27, participates in the complex oxidation cascade that ultimately enables the intramolecular cyclization reactions characteristic of lathyrane biosynthesis [2].

Beyond cytochrome P450 enzymes, alcohol dehydrogenases play crucial roles in the biosynthetic pathway [2] [11]. Euphorbia lathyris ADH1 catalyzes the dehydrogenation of hydroxyl groups introduced by cytochrome P450 enzymes, leading to subsequent rearrangement and cyclization reactions [2]. This unconventional cyclization mechanism describes the ring closure of the macrocyclic diterpene casbene and represents a key innovation in the evolution of complex diterpenoid structures [2].

Short-chain dehydrogenases and reductases constitute another important enzyme family involved in post-modification reactions [11]. EpSDR-5 from Euphorbia peplus functions as a C3-ketoreductase, converting jolkinol C to jolkinol E [11]. This enzyme demonstrates the continued modification of lathyrane scaffolds even after initial cyclization events [11].

Acyltransferases, particularly those belonging to the BAHD family, contribute to the structural diversity of lathyrane diterpenoids through the addition of various acyl groups [9] [18]. These modifications often occur at hydroxyl positions and significantly influence the biological activity and pharmacological properties of the resulting compounds [18] [19]. The acylation pattern represents a critical factor in determining biological activities such as multidrug resistance reversal [19].

Glycosyltransferases represent the final major class of post-modification enzymes, catalyzing the attachment of sugar moieties to hydroxyl groups on the lathyrane scaffold [1] [4]. These modifications typically serve to modulate solubility, stability, and cellular localization of the resulting compounds [1].

Environmental and Developmental Regulation of Production

The biosynthesis and accumulation of Euphorbiasteroid and related lathyrane diterpenoids are subject to complex regulatory mechanisms that respond to both developmental cues and environmental stimuli [7] [20] [21]. These regulatory systems ensure that the energetically expensive biosynthesis of specialized metabolites occurs only when appropriate for plant survival and adaptation [21].

Tissue-specific expression patterns represent a fundamental aspect of diterpenoid regulation in Euphorbiaceae species [2] [7]. Metabolite profiling of Euphorbia lathyris tissues has revealed that casbene and related diterpenoids accumulate specifically in mature seeds, with much lower concentrations detected in roots, stems, and leaves [2]. This tissue-specific accumulation corresponds directly with the expression patterns of biosynthetic genes [2] [13].

The casbene biosynthetic gene cluster in Ricinus communis demonstrates coordinated tissue-specific expression, with notably higher expression in leaves and seeds compared to other tissues [8] [13]. Transcriptome analysis across various tissues reveals strong coexpression relationships between cytochrome P450 genes and casbene synthases, indicating coordinated regulation of these genes within the pathway [8]. This coordinated expression suggests the presence of common regulatory elements that respond to tissue-specific transcriptional programs [8].

Developmental regulation plays a crucial role in determining the timing of diterpenoid biosynthesis [2] [7]. In Euphorbia lathyris, the accumulation of lathyrane and ingenane diterpenoids occurs primarily during seed maturation, suggesting that the biosynthetic pathway is activated as part of the seed development program [2]. This temporal regulation ensures that these potentially defensive compounds are produced when they are most needed and when the plant has sufficient resources for their synthesis [2].

Environmental stress conditions significantly influence terpenoid biosynthesis and accumulation [20] [21] [22]. Cold stress, particularly temperatures decreasing to 4-10°C, has been demonstrated to be conducive to the accumulation of flavonoids and terpenoids [20]. This stress response involves multiple regulatory mechanisms, including alterations in endogenous plant hormone levels, particularly jasmonic acid and abscisic acid [20].

Temperature stress affects the expression and activity of key transcription factors involved in terpenoid regulation [20]. The basic helix-loop-helix and myeloblastosis transcription factor families show particular responsiveness to cold stress, leading to enhanced expression of terpenoid biosynthetic genes [20]. Additionally, post-translational modifications of transcription factors caused by cold stress contribute to the regulatory response [20].

Light regulation represents another important environmental factor influencing diterpenoid biosynthesis [23] [21]. Copalyl pyrophosphate synthase enzymes involved in gibberellin biosynthesis are subject to inhibition by physiologically relevant levels of magnesium ions, which vary in plant plastids in response to light conditions [23]. This regulatory mechanism allows plants to modulate gibberellin production and potentially redirect resources toward specialized diterpenoid biosynthesis under specific light conditions [23].

Abiotic stress responses involve the coordinated upregulation of multiple terpenoid biosynthetic pathways [21] [22]. Drought stress, in particular, induces increased production of terpenoids, including 1,8-cineole, non-oxygenated terpenes, and oxygenated sesquiterpenes [22]. These compounds provide tolerance against herbivores and other stress factors [22]. The terpene synthase gene family shows particular responsiveness to various abiotic stresses, with specific members being induced under different stress conditions [21].

Transcriptional regulation represents the primary mechanism controlling diterpenoid biosynthesis [4] [7] [24]. Multiple transcription factor families participate in this regulation, including WRKY, MYB, basic helix-loop-helix, APETALA2/ETHYLENE RESPONSE FACTOR, NAC, basic leucine zipper, SQUAMOSA PROMOTER BINDING PROTEIN-LIKE, and YABBY families [4]. These transcription factors recognize and bind to specific cis-elements in the promoters of target genes, either activating or repressing their expression [4].

In Atractylodes roxburghii, a comprehensive analysis revealed that Nuclear Transcription Factor Y and PRE6 transcription factors represent the most important regulators of diterpenoid accumulation [7]. Nuclear Transcription Factor Y shows coexpression with multiple key enzymatic genes, including gibberellin 2-beta-dioxygenase, momilactone-A synthase, and copalyl pyrophosphate synthase [7]. PRE6, a member of the basic helix-loop-helix transcription factor family, has been implicated in the regulation of plant hormone biosynthesis and shows strong coexpression with diterpenoid biosynthetic genes [7].

Post-translational regulation provides an additional layer of control over diterpenoid biosynthesis [23]. The susceptibility of copalyl pyrophosphate synthase enzymes to magnesium inhibition represents a physiologically relevant regulatory mechanism that can be modulated by environmental conditions [23]. This regulation is determined by specific amino acid residues, with histidine-containing enzymes showing susceptibility to inhibition while arginine or glutamine-containing variants remain active [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2. Park, S.-J., Park, J.H., Han, A., et al. Euphorbiasteroid, a component of Euphorbia lathyris L., inhibits adipogenesis of 3T3-L1 cells via activation of AMP-activated protein kinase. Cell Biochem. Funct. 33(4), 220-225 (2015).

3. Guo, F., Li, X., Zhang, C., et al. Roles and mechanisms of Fas/FasL in the apoptosis of HL-60 cells induced by euphorbiasteroid. J. Int. Oncology 41(9), 679-684 (2014).

4. Choi, J.S., Kang, N.S., Min, Y.K., et al. Euphorbiasteroid reverses P-glycoprotein-mediated multi-drug resistance in human sarcoma cell line MES-SA/Dx5. Phytother. Res. 24(7), 1042-1046 (2010).